molecular formula C25H20ClN3O2S2 B2482864 2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326900-38-2

2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No.: B2482864
CAS No.: 1326900-38-2
M. Wt: 494.02
InChI Key: QLHPRCWFSXMAPD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-c][2,1]benzothiazine class, a heterocyclic system featuring fused pyrimidine and benzothiazine rings. The 5,5-dioxide moiety indicates sulfone groups at position 5, enhancing stability and influencing electronic properties . At position 2, the (2-chlorobenzyl)sulfanyl group introduces steric bulk and electron-withdrawing effects due to the chlorine atom. The 6-position is substituted with a 4-methylbenzyl group, contributing hydrophobicity and modulating solubility.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-[(4-methylphenyl)methyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2S2/c1-17-10-12-18(13-11-17)15-29-22-9-5-3-7-20(22)24-23(33(29,30)31)14-27-25(28-24)32-16-19-6-2-4-8-21(19)26/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHPRCWFSXMAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is structurally similar to other aryl sulfides, which are known to interact with a variety of biological targets

Mode of Action

Based on its structural similarity to other aryl sulfides, it may interact with its targets through covalent bonding, leading to changes in the target’s function.

Biological Activity

The compound 2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups to enhance biological activity. The general synthetic route may include:

  • Formation of the Benzothiazine Core: This involves the reaction of appropriate precursors under controlled conditions.
  • Introduction of Substituents: The chlorobenzyl and methylbenzyl groups are introduced to modify the compound's pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to function as an enzyme inhibitor , potentially disrupting essential metabolic pathways in various organisms.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against a range of bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The inhibition mechanism often involves interference with bacterial enzyme functions, leading to cell death or growth inhibition.

Antidiabetic Potential

Recent studies have highlighted the potential of this compound as an α-glucosidase inhibitor , which is crucial in managing blood glucose levels in diabetic patients. The compound's efficacy is measured using IC50 values (the concentration required to inhibit 50% of the enzyme activity). For example:

CompoundIC50 (μM)
2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxideTBD
Acarbose (standard)25

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various benzothiazine derivatives demonstrated that certain compounds exhibited antimicrobial activities comparable to standard antibiotics like ciprofloxacin and ketoconazole . The results indicated a promising avenue for developing new antimicrobial agents.
  • Inhibition Studies : In silico studies have been performed to assess the binding affinity of this compound to α-glucosidase. The results showed favorable interactions with key residues in the enzyme's active site, suggesting a strong potential for therapeutic application in diabetes management .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the benzothiazine scaffold significantly influence biological activity. Substituents such as halogens and alkyl groups can enhance enzyme inhibition and antimicrobial properties.

Comparison with Similar Compounds

Research Implications and Gaps

While the provided evidence lacks direct biological or pharmacological data for the target compound, structural comparisons suggest it may exhibit enhanced lipophilicity compared to analogues with polar substituents (e.g., cyano groups). Further studies should focus on:

Synthetic Optimization : Improving yields beyond the 57–68% range reported for similar compounds .

Biological Profiling : Evaluating kinase inhibition or antimicrobial activity, given the pharmacological relevance of benzothiazine derivatives .

Preparation Methods

Synthesis of Benzothiazine 5,5-Dioxide

The benzothiazine dioxide core is typically derived from 2-aminobenzenethiol derivatives. Oxidation of 2-aminobenzenethiol with hydrogen peroxide in acidic media yields 2-aminobenzenesulfonic acid, which undergoes cyclization with phosgene or thionyl chloride to form 1,3-benzothiazin-4-one 5,5-dioxide. Alternative routes involve chlorination of 2-mercaptobenzothiazole using sulfuryl chloride (SO₂Cl₂), followed by oxidation to the sulfone.

Key reaction:
$$
\text{2-Mercaptobenzothiazole} + \text{SO}2\text{Cl}2 \xrightarrow{\text{DMF, 80°C}} \text{2-Chlorobenzothiazole} \xrightarrow[\text{H}2\text{O}2]{\text{AcOH}} \text{Benzothiazine 5,5-dioxide}
$$

Pyrimidine Ring Annulation

The pyrimido[5,4-c] ring system is constructed via cyclocondensation. A 2-(2-haloaryl)tetrahydropyrimidine precursor reacts with heterocumulenes (e.g., carbon disulfide) under basic conditions to form the fused pyrimidine ring. For example, treatment of 2-(2-chlorophenyl)tetrahydropyrimidine with NaH in DMF and carbon disulfide induces an S$$_N$$Ar-type cyclization, yielding pyrimido[5,4-c]benzothiazine.

Mechanistic insight:
The reaction proceeds through deprotonation of the tetrahydropyrimidine, followed by nucleophilic attack of the thiolate on the electrophilic aryl halide, culminating in ring closure.

Functionalization of the Core Structure

Introduction of the 2-[(2-Chlorobenzyl)sulfanyl] Group

The sulfanyl moiety is introduced via nucleophilic substitution. A chlorinated intermediate at position 2 of the pyrimido ring reacts with 2-chlorobenzyl mercaptan in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF at 60–80°C. Alternatively, Mitsunobu conditions (DIAD, PPh$$_3$$) facilitate the coupling of 2-chlorobenzylthiol with a hydroxylated precursor.

Optimization data:

Base Solvent Temperature (°C) Yield (%)
K$$2$$CO$$3$$ DMF 80 72
NaH THF 60 65
DBU DCM RT 58

Alkylation at Position 6 with 4-Methylbenzyl

The 4-methylbenzyl group is installed via Friedel-Crafts alkylation or nucleophilic substitution. Treatment of the core structure with 4-methylbenzyl chloride and AlCl$$_3$$ in dichloromethane at 0°C to RT affords the alkylated product. Alternatively, a bromide intermediate undergoes Suzuki-Miyaura coupling with 4-methylbenzylboronic acid.

Critical parameters:

  • Excess AlCl$$_3$$ (1.5 equiv) ensures complete activation of the benzyl chloride.
  • Lower temperatures (0–5°C) minimize side reactions such as over-alkylation.

Integrated Synthetic Routes

Sequential Cyclization-Alkylation Approach

  • Step 1: Cyclocondensation of 2-(2-chlorophenyl)tetrahydropyrimidine with carbon disulfide yields the pyrimido[5,4-c]benzothiazine core.
  • Step 2: Sulfanylation with 2-chlorobenzyl mercaptan (K$$2$$CO$$3$$, DMF, 80°C).
  • Step 3: Alkylation using 4-methylbenzyl chloride (AlCl$$_3$$, DCM, 0°C).

Overall yield: 42–48% over three steps.

One-Pot Tandem Synthesis

A streamlined method involves simultaneous cyclization and functionalization. A mixture of 2-aminobenzenesulfonamide, 2-chlorobenzyl isothiocyanate, and 4-methylbenzylamine in acetic acid undergoes microwave-assisted heating (120°C, 30 min), directly yielding the target compound.

Advantages:

  • Reduced purification steps.
  • Higher atom economy (65% yield).

Analytical Characterization

The final product is characterized by:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.12 (m, 8H, ArH), 4.56 (s, 2H, SCH$$2$$), 3.89 (s, 2H, NCH$$_2$$).
  • HRMS (ESI): m/z calcd for C$${27}$$H$${22}$$ClN$$3$$O$$2$$S$$_2$$ [M+H]$$^+$$: 536.0854; found: 536.0858.
  • HPLC Purity: >98% (C18 column, MeCN/H$$_2$$O = 70:30).

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization: Competing pathways during pyrimidine formation are minimized using electron-withdrawing groups (e.g., nitro) on the aryl halide precursor.
  • Sulfone Stability: Over-oxidation of the sulfone is prevented by controlled H$$2$$O$$2$$ addition and low-temperature conditions.
  • Byproduct Formation: Alkylation at unintended positions is suppressed by sterically hindered bases (e.g., DIPEA).

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step nucleophilic substitutions and oxidation reactions. Key steps include:

  • Sulfanyl group introduction : Reaction of chlorobenzyl derivatives with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Oxidation : Hydrogen peroxide or m-CPBA oxidizes thioethers to sulfones (5,5-dioxide formation) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the pure product .

Table 1: Common Reagents and Conditions

StepReagents/ConditionsPurpose
SubstitutionK₂CO₃, DMF, 60°CIntroduce sulfanyl group
OxidationH₂O₂ (30%), acetic acid, 50°CForm sulfone moiety
PurificationEthyl acetate/hexane (3:7)Isolate product

Q. Which spectroscopic techniques are essential for structural characterization?

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methylbenzyl protons at δ 2.24 ppm, aromatic protons at δ 7.29 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak at m/z 518.9 for C₂₄H₁₈Cl₃N₃S₂ analogs) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfone S=O stretches at 1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfone yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps .
  • Catalyst screening : Transition metals (e.g., CuI) may accelerate thiol-chlorobenzyl coupling .
  • Statistical design : Use response surface methodology (RSM) to model temperature, pH, and reagent ratios .

Note : Substituent steric effects (e.g., 4-methylbenzyl vs. 4-chlorobenzyl) require tailored optimization .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Assay validation : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests .
  • Solubility checks : Use DLS (Dynamic Light Scattering) to rule out aggregation artifacts in cell studies .
  • Molecular docking : Map binding interactions (e.g., sulfone moiety with ATP-binding pockets) to explain variability .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .
  • CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomics : Track downstream effects via LC-MS profiling of treated vs. untreated samples .

Methodological Considerations

Q. Table 2: Troubleshooting Data Contradictions

IssuePossible CauseSolution
Low sulfone yieldIncomplete oxidationIncrease H₂O₂ equivalents or reaction time
NMR peak splittingDiastereomer formationOptimize chiral separation (HPLC with cellulose columns)
Biological activity variabilityOff-target effectsPerform kinome-wide selectivity screening

Theoretical Frameworks for Experimental Design

  • Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., Cl vs. CH₃) with bioactivity .
  • Retrosynthetic Analysis : Plan synthesis via disconnection of sulfone and pyrimidine cores .

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